Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked via a methanone group to a piperidine ring. The piperidine moiety is further substituted with a methyl-1,2,4-oxadiazolyl group bearing a pyrazin-2-yl substituent.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-21(18-11-15-5-1-2-6-17(15)29-18)26-9-3-4-14(13-26)10-19-24-20(25-28-19)16-12-22-7-8-23-16/h1-2,5-8,11-12,14H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRGZGSIJGPJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep. It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety.
Mode of Action
The compound interacts with its target, the 5-HT1A receptors, through binding. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites. Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound.
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotoninergic pathway. The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression. A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role.
Pharmacokinetics
The compound’s affinity towards 5-ht1a receptors suggests that it is able to cross the blood-brain barrier and interact with central nervous system targets.
Result of Action
The result of the compound’s action is a modulation of the serotoninergic system, potentially leading to therapeutic benefits in conditions such as depression and anxiety. The specific molecular and cellular effects would depend on the exact nature of the compound’s interaction with the 5-HT1A receptors.
Biochemical Analysis
Biochemical Properties
The compound has been evaluated for its affinity towards 5-HT1A receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied
Biological Activity
Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a benzo[b]thiophene core linked to a piperidine moiety and a pyrazinyl oxadiazole group. This unique structure may contribute to its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
1. Antimicrobial Activity
Recent studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 15.62 µg/mL, indicating strong antibacterial properties .
2. Antitumor Activity
In vitro studies have evaluated the antitumor potential of related compounds against human cancer cell lines, including KB and HepG2. Among the tested derivatives, specific compounds exhibited potent cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents like etoposide. Structure-activity relationship (SAR) analyses revealed that modifications in the side chains could enhance antitumor efficacy .
3. Anti-inflammatory Properties
Compounds structurally related to benzo[b]thiophenes have shown promising results in reducing inflammation markers in various models. For example, some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, demonstrating a potential mechanism for treating inflammatory diseases .
Research Findings and Case Studies
The mechanisms underlying the biological activities of benzo[b]thiophenes are multifaceted:
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is critical for its antimicrobial efficacy.
- Antitumor Mechanism : Potential mechanisms include the induction of apoptosis through DNA damage or inhibition of topoisomerase enzymes involved in DNA replication.
- Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation (e.g., NF-kB pathway) plays a significant role in its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with analogs differing in heterocyclic cores, substituents, or connectivity. Key examples include:
Benzo[c][1,2,5]thiadiazol-5-yl Analogs
A closely related compound, Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (), replaces the benzo[b]thiophene with a benzo[c]thiadiazole system. For instance, thiadiazole-containing compounds are frequently associated with anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases .
Benzothiazole Derivatives
Compounds like (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone () feature a benzothiazole core instead of benzo[b]thiophene. Benzothiazoles are well-documented in medicinal chemistry for their antitumor (e.g., vorinostat analogs) and antimicrobial properties. The substitution of sulfur with a nitrogen atom in benzothiazole may enhance polarity and solubility compared to the thiophene system .
Pyrazoline-Based Heterocycles
The pyrazoline derivative 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () shares a thienyl group but lacks the oxadiazole-piperidine scaffold. Pyrazolines are noted for electroluminescent properties and anti-inflammatory activity, suggesting that the target compound’s pyrazine unit could confer distinct electronic or steric effects .
Structural and Functional Data Table
Key Research Findings
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions, a critical advantage over isosteres like 1,3,4-oxadiazoles, which are more metabolically labile .
- Piperidine Flexibility : The piperidine moiety introduces conformational flexibility, enabling optimal spatial orientation for target binding. Methyl substitution on the oxadiazole-piperidine linker (as in ) could further modulate pharmacokinetics .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
- Methodology :
- Employ coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for introducing the pyrazine-oxadiazole moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
- Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to enhance intermediate stability .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .
- Key Parameters :
- Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the benzothiophene, oxadiazole, and piperidine groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, m/z accuracy < 2 ppm) .
- X-ray crystallography to resolve bond angles and torsional strain in the piperidine-oxadiazole junction .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole group’s electrophilic properties .
- Use cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Include solubility testing in PBS or DMSO to ensure compatibility with in vitro models .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs with varying substituents on the pyrazine ring .
- Validate hypotheses using alanine scanning mutagenesis on target proteins to identify critical binding residues .
- Analyze metabolic stability (e.g., liver microsome assays) to distinguish pharmacodynamic effects from pharmacokinetic limitations .
- Example Contradiction :
- A methyl group on the pyrazine ring may enhance in vitro potency but reduce bioavailability due to increased hydrophobicity .
Q. What strategies improve the metabolic stability of this compound without compromising target affinity?
- Methodology :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiophene moiety to reduce oxidative metabolism .
- Replace the oxadiazole ring with 1,2,4-triazole to enhance metabolic resistance while maintaining hydrogen-bonding capacity .
- Conduct prodrug design by masking the piperidine nitrogen with acetyl or PEG groups to prolong half-life .
Q. How can computational modeling guide the optimization of target interaction?
- Methodology :
- Use density functional theory (DFT) to calculate charge distribution and identify reactive sites on the oxadiazole ring .
- Apply molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility of the piperidine linker in aqueous environments .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
